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molecular formula C12H10ClN B3024584 2-(4-Chlorobenzyl)pyridine CAS No. 4350-41-8

2-(4-Chlorobenzyl)pyridine

Cat. No. B3024584
M. Wt: 203.67 g/mol
InChI Key: XSVWMIMFDMJQRL-UHFFFAOYSA-N
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Patent
US04026936

Procedure details

164 G. (0.55 mol) of sodium dichromate was added to a stirred solution of 101 g. (0.5 mol) of 2-(p-chlorobenzyl)-pyridine in 450 ml. of acetic acid and the resulting mixture was stirred and refluxed for 3 hrs. The resulting dark green solution was cooled and poured into 1500 ml. of cold water. The precipitate which resulted was collected, washed with water and air dried to yield 2-(4-chlorobenzoyl)pyridine as white microprisms, mp. 62°-64° C. (ligroin).
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:15][CH:14]=1.C(O)(=[O:28])C>O>[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([C:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[O:28])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.55 mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark green solution was cooled
ADDITION
Type
ADDITION
Details
poured into 1500 ml
CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=NC=CC=C2)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04026936

Procedure details

164 G. (0.55 mol) of sodium dichromate was added to a stirred solution of 101 g. (0.5 mol) of 2-(p-chlorobenzyl)-pyridine in 450 ml. of acetic acid and the resulting mixture was stirred and refluxed for 3 hrs. The resulting dark green solution was cooled and poured into 1500 ml. of cold water. The precipitate which resulted was collected, washed with water and air dried to yield 2-(4-chlorobenzoyl)pyridine as white microprisms, mp. 62°-64° C. (ligroin).
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:15][CH:14]=1.C(O)(=[O:28])C>O>[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([C:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[O:28])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.55 mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark green solution was cooled
ADDITION
Type
ADDITION
Details
poured into 1500 ml
CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=NC=CC=C2)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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